s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-
Description
The exploration of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Within this vast field, the s-Triazolo[4,3-a]pyridine core has attracted considerable attention due to its versatile pharmacological activities. The introduction of specific functional groups, such as a thiol at the 3-position and a methyl group at the 7-position, allows for the fine-tuning of the molecule's physicochemical and biological properties.
The researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyridine scaffold is a significant member of the triazolopyridine family of fused heterocyclic systems. researchgate.net The synthesis of this core structure has been an active area of research, with various methodologies developed over the years to improve efficiency and allow for diverse substitutions. researchgate.net Early methods often involved the cyclization of 2-hydrazinopyridines with various reagents. organic-chemistry.org
Over time, more sophisticated and environmentally benign synthetic routes have been developed. These include palladium-catalyzed reactions, tandem coupling and cyclization reactions mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), and iodine-mediated oxidative C-N and N-S bond formations in water. researchgate.netorganic-chemistry.org The evolution of these synthetic strategies has enabled the creation of a vast library of triazolo[4,3-a]pyridine derivatives, facilitating extensive structure-activity relationship (SAR) studies. nih.gov This has led to the identification of triazolopyridine-based compounds with a wide range of biological activities, including their use as anticancer agents, anti-inflammatory agents, and inhibitors of various enzymes. nih.govacs.orgnih.gov
| Methodology | Key Reagents/Catalysts | Advantages | Reference |
|---|---|---|---|
| Palladium-Catalyzed Addition/Dehydration | Palladium catalyst, 2-chloropyridine (B119429), hydrazides | Efficient and convenient | organic-chemistry.org |
| CDI Mediated Tandem Coupling and Cyclization | 1,1'-Carbonyldiimidazole (CDI) | Operationally efficient, suitable for batch and continuous process | organic-chemistry.org |
| Iodine-Mediated Oxidative Cyclization | Iodine, isothiocyanates | Metal-free, environmentally benign | researchgate.net |
| Electrochemical Desulfurative Cyclization | Electrochemical conditions, 2-hydrazinopyridines, isothiocyanates | Avoids transition metals and external oxidants | organic-chemistry.org |
The incorporation of a thiol (-SH) or thione (=S) group into a heterocyclic ring system imparts unique chemical and biological properties to the molecule. Thiones, which are organosulfur compounds, are of particular interest due to their high reactivity and utility as synthetic intermediates. bohrium.com Thiol-containing heterocycles are known to exhibit a wide range of biological activities, including antimicrobial and antioxidant effects. nih.gov
The sulfur atom in a thiol group can act as a potent nucleophile and can participate in the formation of coordination complexes with metal ions. This reactivity is often crucial for the biological mechanism of action of these compounds. bohrium.com Furthermore, the presence of a thiol group can influence the molecule's lipophilicity and its ability to interact with biological targets such as enzymes and receptors. The tautomeric relationship between the thiol and thione forms can also play a significant role in the compound's reactivity and biological activity.
The introduction of a methyl group onto a drug candidate is a common and often impactful strategy in medicinal chemistry, sometimes leading to a phenomenon known as the "magic methyl" effect, where a seemingly simple modification results in a profound improvement in biological activity. juniperpublishers.com The rationale for incorporating a methyl group, such as at the 7-position of the s-triazolo[4,3-a]pyridine scaffold, is multifaceted.
A methyl group can influence a molecule's properties in several ways:
Steric Effects: The size and shape of the methyl group can affect how the molecule binds to its biological target, potentially leading to increased potency or selectivity.
Electronic Effects: As an electron-donating group, a methyl substituent can alter the electron distribution within the aromatic ring system, which can in turn affect the molecule's reactivity and binding affinity. researchgate.net
Metabolic Stability: Methyl groups can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. acs.org
Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. researchgate.net
In the context of triazolopyrimidine derivatives, which are structurally related to triazolopyridines, the substitution pattern, including the presence and position of methyl groups, has been shown to be critical for their biological activity. nih.gov Therefore, the specific placement of a methyl group at the 7-position of s-Triazolo[4,3-a]pyridine-3-thiol is a deliberate design choice aimed at optimizing its potential as a bioactive agent.
The current research landscape for triazolo[4,3-a]pyridine derivatives is vibrant, with ongoing investigations into their potential as therapeutic agents for a variety of diseases. nih.govmssm.edu Studies have explored their efficacy as inhibitors of various kinases, as antimicrobial agents, and as modulators of other biological pathways. nih.govresearchgate.netnih.gov
However, a thorough review of the existing literature reveals a notable gap in the specific investigation of s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-. While the broader class of compounds is well-represented in scientific publications, this particular derivative remains largely uncharacterized.
Key unaddressed questions that represent opportunities for future research include:
What are the most efficient and scalable synthetic routes to obtain high-purity s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-?
What is the full spectrum of its biological activity? For instance, does it possess antimicrobial, anticancer, or enzyme-inhibitory properties?
What are the specific molecular targets of this compound?
How does the combination of the 3-thiol and 7-methyl groups influence its structure-activity relationship compared to other substituted triazolo[4,3-a]pyridines?
What are the detailed pharmacokinetic and pharmacodynamic profiles of this compound?
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-5-2-3-10-6(4-5)8-9-7(10)11/h2-4H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUWVMQKRGUHIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407686 | |
| Record name | MLS002693695 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-23-2 | |
| Record name | 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3(2H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4926-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 70720 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002693695 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002693695 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Established Reaction Pathways for s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- Synthesis
The construction of the 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol core relies on a systematic approach involving the preparation of a key precursor followed by a ring-closing cyclization reaction.
The primary precursor for the synthesis of the target compound is 2-hydrazino-4-methylpyridine (B1357133) . This intermediate is typically synthesized from 2-chloro-4-methylpyridine through nucleophilic substitution with hydrazine (B178648) hydrate. The strategic placement of the methyl group at the 4-position of the pyridine (B92270) ring is determined at this initial stage and is carried through to the final product.
The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or water, under reflux conditions to ensure complete conversion. The basicity of hydrazine facilitates the displacement of the chloride atom.
Table 1: Synthesis of 2-hydrazino-4-methylpyridine
| Starting Material | Reagent | Solvent | Condition | Product | Yield (%) |
| 2-chloro-4-methylpyridine | Hydrazine hydrate | Ethanol | Reflux | 2-hydrazino-4-methylpyridine | High |
This precursor, with its reactive hydrazino group, is primed for the subsequent cyclization step to form the fused triazole ring.
The formation of the triazole ring fused to the pyridine core is the key synthetic step. This is typically achieved by reacting the 2-hydrazinopyridine (B147025) precursor with a one-carbon electrophile that also introduces the sulfur atom.
A highly effective and common method for synthesizing 1,2,4-triazole-3-thiols is the condensation of a hydrazine derivative with carbon disulfide. In this route, 2-hydrazino-4-methylpyridine is treated with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent. This initially forms a dithiocarbazate salt intermediate, which upon heating, undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide (B99878) to yield the target s-triazolo[4,3-a]pyridine-3-thiol, 7-methyl-.
Alternatively, oxidative cyclization pathways can be employed. mdpi.com These methods often involve the initial formation of a hydrazone by reacting the hydrazinopyridine with an aldehyde or ketone. Subsequent treatment with an oxidizing agent facilitates the ring closure. mdpi.comresearchgate.net For the synthesis of the 3-thiol, a related approach involves reacting 2-hydrazinopyridine with an isothiocyanate, followed by an electrochemically induced desulfurative cyclization, which proceeds without the need for transition metals or external chemical oxidants. organic-chemistry.org Another oxidative approach uses N-chlorosuccinimide (NCS) under mild conditions to achieve high yields of the cyclized product from a 2-pyridylhydrazone precursor. mdpi.com
Table 2: Comparison of Cyclization Conditions
| Precursor | Reagent(s) | Method | Key Feature |
| 2-hydrazino-4-methylpyridine | Carbon disulfide, KOH | Condensation | Direct, one-pot formation of the 3-thiol. |
| 2-pyridylhydrazone | N-chlorosuccinimide (NCS) | Oxidative Cyclization | Mild conditions (0 °C to room temp), high yields. mdpi.com |
| 2-hydrazinopyridine, Isothiocyanate | Electrochemical | Oxidative Cyclization | Metal-free and external oxidant-free. organic-chemistry.org |
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient protocols. Catalyst-free and microwave-assisted methods have emerged as powerful tools in this regard. nih.govresearchgate.net Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields and minimizing side product formation. researchgate.netnih.govrsisinternational.org
The synthesis of the nih.govresearchgate.netmdpi.comtriazolo[4,3-a]pyridine ring system can be efficiently achieved under microwave conditions. researchgate.netnih.gov For instance, the palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration can be accelerated using microwave irradiation. organic-chemistry.org Furthermore, catalyst-free methods for the synthesis of related 1,2,4-triazolo[1,5-a]pyridines have been established under microwave conditions, highlighting the potential for similar green approaches for the [4,3-a] isomer. nih.govmdpi.com These methods offer significant advantages in terms of energy efficiency and process simplification.
Table 3: Conventional vs. Microwave-Assisted Synthesis
| Method | Typical Reaction Time | Energy Input | Yield | Key Advantage |
| Conventional Heating | Several hours | High (sustained heating) | Good to High | Established and widely used. |
| Microwave Irradiation | Minutes | Low (short bursts) | Often Higher | Rapid, efficient, improved yields. researchgate.netnih.gov |
Cyclization Reactions and Optimized Conditions for Ring Closure
Derivatization Strategies and Analog Synthesis from the Core Scaffold
The s-triazolo[4,3-a]pyridine-3-thiol, 7-methyl- scaffold possesses a nucleophilic thiol group, which is an excellent handle for further chemical modifications. This allows for the synthesis of a diverse library of analogs with potentially varied chemical and biological properties. researchgate.net
The sulfur atom of the thiol group is the primary site for derivatization.
S-Alkylation: The thiol can be readily alkylated by reacting it with various electrophiles, such as alkyl or benzyl (B1604629) halides, in the presence of a base (e.g., potassium carbonate, sodium ethoxide). nih.gov This reaction proceeds via an SN2 mechanism to form the corresponding thioether (sulfide) derivatives. The choice of the alkylating agent allows for the introduction of a wide range of functional groups, enabling fine-tuning of the molecule's properties. Studies on related S-protected 1,2,4-triazoles show that alkylation occurs regioselectively at the sulfur atom. nih.govresearchgate.net
Table 4: S-Alkylation of s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-
| Alkylating Agent | Base | Product Structure |
| Methyl iodide (CH₃I) | K₂CO₃ | 7-methyl-3-(methylthio)-s-triazolo[4,3-a]pyridine |
| Benzyl bromide (BnBr) | NaOEt | 3-(benzylthio)-7-methyl-s-triazolo[4,3-a]pyridine |
| Ethyl bromoacetate | K₂CO₃ | Ethyl 2-((7-methyl-s-triazolo[4,3-a]pyridin-3-yl)thio)acetate |
Oxidation to Sulfoxide/Sulfone: The thioether derivatives obtained from S-alkylation can be selectively oxidized to either sulfoxides or sulfones. The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions. organic-chemistry.org Milder oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions, typically yield the sulfoxide. organic-chemistry.org The use of stronger oxidizing agents or an excess of the oxidant, such as potassium permanganate (B83412) or excess H₂O₂, leads to the formation of the corresponding sulfone. organic-chemistry.org These oxidized derivatives have altered polarity, solubility, and hydrogen bonding capabilities compared to the parent thioether.
Table 5: Selective Oxidation of 3-(Alkylthio) Derivatives
| Substrate | Oxidizing Agent | Stoichiometry | Product |
| 3-(Alkylthio) derivative | H₂O₂ / Triflic Acid | ~1 equivalent | 3-(Alkylsulfinyl) derivative (Sulfoxide) organic-chemistry.org |
| 3-(Alkylthio) derivative | H₂O₂ / Niobium Carbide | Excess | 3-(Alkylsulfonyl) derivative (Sulfone) organic-chemistry.org |
| 3-(Alkylthio) derivative | Urea-hydrogen peroxide | Excess | 3-(Alkylsulfonyl) derivative (Sulfone) organic-chemistry.org |
Functionalization and Substitution on the Pyridine Moiety
The pyridine ring of the triazolopyridine system is amenable to various functionalization and substitution reactions, allowing for the introduction of diverse chemical entities. While direct electrophilic substitution on the pyridine ring of triazolopyridines can be challenging due to the electron-deficient nature of the ring system, functionalization can be achieved through various strategies. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce aryl and heteroaryl substituents onto the pyridine ring of related triazolopyridine scaffolds. mdpi.com This approach typically involves the initial preparation of a halo-substituted triazolopyridine intermediate.
Furthermore, nucleophilic substitution reactions on the pyridine moiety are also a viable strategy, particularly when a suitable leaving group is present. The reactivity of the pyridine ring can be modulated by the substituents present on both the triazole and pyridine rings.
Formation of Fused Heterocyclic Systems from Triazolo[4,3-a]pyridine Precursors
The inherent reactivity of the thiol group in 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol makes it an excellent starting material for the synthesis of a variety of fused heterocyclic systems. The sulfur atom can act as a nucleophile, readily participating in condensation reactions with bifunctional electrophiles to construct new rings.
A prominent example is the synthesis of thiazolo[3,2-b] semanticscholar.orgresearchgate.netorganic-chemistry.orgtriazolo[5,1-a]pyridines. This can be achieved by reacting the triazolopyridine thiol with α-haloketones or other suitable dielectrophiles. The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization and dehydration, leading to the formation of the tetracyclic system. This strategy provides a straightforward entry into complex heterocyclic frameworks with potential biological activities. mdpi.com
The following table summarizes representative transformations for the formation of fused systems:
| Precursor | Reagent | Fused System | Reference |
| 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols | Hydrazonoyl chlorides | (7Z)-7-[2-(aryl)hydrazinylidene]-6-methyl-7H- semanticscholar.orgresearchgate.netorganic-chemistry.orgtriazolo[3,4-b] semanticscholar.orgorganic-chemistry.orgnih.govthiadiazines | mdpi.com |
| 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols | α-haloketones | Thiazolo[3,2-b] semanticscholar.orgresearchgate.netorganic-chemistry.orgtriazoles | mdpi.com |
Mechanistic Elucidation of Synthetic Transformations
Understanding the underlying mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding the scope of these methodologies.
Investigation of Reaction Intermediates
The synthesis of the semanticscholar.orgresearchgate.netorganic-chemistry.orgtriazolo[4,3-a]pyridine core itself, typically from a 2-hydrazinopyridine precursor, involves a cyclization step that can proceed through different pathways. A modified Mitsunobu reaction, for instance, has been utilized for the dehydrative cyclization of acylated 2-hydrazinopyridines. semanticscholar.org In this process, a putative intermediate is formed under mild conditions, which then undergoes intramolecular cyclization. semanticscholar.org The reaction mechanism is thought to involve the activation of the carbonyl group of the acyl hydrazine, facilitating the nucleophilic attack of the pyridine nitrogen. semanticscholar.org
In the formation of fused systems, such as the triazolothiadiazines, the reaction mechanism can involve the initial formation of an S-alkylated open-chain intermediate. mdpi.com Subsequent intramolecular cyclization and elimination of a small molecule, such as water or hydrogen halide, leads to the final fused product.
Stereochemical Considerations in Synthesis
When the substituents introduced during functionalization or the precursors used for forming fused systems contain stereocenters, the stereochemical outcome of the reaction becomes a critical aspect. For instance, in the synthesis of triazolopyridines derived from amino acid precursors using a modified Mitsunobu reaction, a high retention of stereochemistry has been observed. semanticscholar.org This suggests that the cyclization process proceeds in a stereoconservative manner, preserving the chirality of the starting material.
The synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro semanticscholar.orgresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidin-7-ols through a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone (B3395972) highlights the potential for diastereoselective synthesis in related systems. osi.lv The specific stereochemistry of the product is dictated by the reaction conditions and the nature of the reactants.
Theoretical and Computational Chemistry Investigations
Tautomerism Research: Thiol-Thione Equilibrium Analysis
The s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- structure can exist in two tautomeric forms: the thiol form, containing a C-SH group, and the thione form, with a C=S and N-H group. The equilibrium between these forms is a critical aspect of its chemistry.
Computational models are instrumental in predicting which tautomeric form is more stable. By calculating the total electronic energies of both the thiol and thione isomers, researchers can determine their relative stabilities. For related heterocyclic systems, it has been shown that the presence of substituents and the surrounding medium (e.g., solvent) can influence the position of this equilibrium. nih.gov Theoretical calculations for similar mercapto-substituted nitrogen heterocycles often indicate that the thione form is energetically favored over the thiol form. researchgate.net
Beyond determining the most stable tautomer, computational chemistry can map the energetic landscape of the interconversion process. This involves calculating the transition state structure for the proton transfer between the sulfur and nitrogen atoms. The energy difference between the ground states and the transition state defines the activation energy barrier for the tautomerization. A higher energy barrier suggests a slower interconversion rate. These calculations provide a comprehensive understanding of the dynamics of the thiol-thione equilibrium.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer insights into the time-dependent behavior of s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-. These simulations can model the molecule's movement and conformational changes in a simulated environment, such as in a solvent or interacting with a biological target. nih.gov
Such studies can reveal the flexibility of the fused ring system and the rotational freedom of the methyl group. Furthermore, molecular dynamics can be used to analyze the stability of intermolecular interactions, such as hydrogen bonding, which is particularly relevant for the thione tautomer. These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations, helping to understand how the molecule behaves in realistic conditions. nih.gov
Prediction of Reactivity and Chemoselectivity
The reactivity and chemoselectivity of s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- can be theoretically elucidated by examining its molecular orbital landscape. Density Functional Theory (DFT) is a common computational method employed for this purpose. By analyzing the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most probable sites for electrophilic and nucleophilic attack.
For instance, in related triazolopyridine systems, the HOMO is often localized on the electron-rich regions of the fused ring system, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO tends to be distributed over the electron-deficient areas, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
Furthermore, the calculation of molecular electrostatic potential (MEP) maps provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-, the thiol group and the nitrogen atoms of the triazole ring are expected to be key regions of interest in reactivity studies.
Analysis of Intermolecular Interactions and Hydrogen Bonding
The potential for intermolecular interactions, particularly hydrogen bonding, plays a crucial role in the solid-state structure and properties of s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-. The presence of both a hydrogen bond donor (the thiol group, N-H tautomer) and hydrogen bond acceptors (the nitrogen atoms of the pyridine (B92270) and triazole rings) suggests the likelihood of significant hydrogen bonding networks.
Computational studies on analogous triazolopyridine derivatives have revealed the formation of dimers and more extended supramolecular structures through intermolecular hydrogen bonds. For example, in 1,2,4-triazolo[4,3-a]pyridin-3-amine, molecules are linked via N–H⋯N hydrogen bonds. mdpi.comnih.gov Similar interactions would be anticipated for the 7-methyl-thiol derivative.
Theoretical calculations can model these interactions by optimizing the geometry of molecular clusters (dimers, trimers, etc.) and calculating the interaction energies. The Quantum Theory of Atoms in Molecules (QTAIM) is a sophisticated method used to analyze the electron density at bond critical points, providing quantitative insights into the strength and nature of these non-covalent interactions.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand electronic transitions.
GIAO ¹H NMR Chemical Shift Calculations
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. This method, typically employed within a DFT framework, can predict the ¹H NMR spectrum of s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, such as tetramethylsilane (B1202638) (TMS).
By comparing the calculated chemical shifts with experimental data, a definitive assignment of the protons in the molecule can be made. This is particularly useful for complex aromatic systems where spectral overlap can make interpretation challenging.
Below is an illustrative table of the type of data generated from GIAO ¹H NMR calculations. The values are hypothetical and serve to demonstrate the output of such a computational analysis.
| Proton | Calculated Chemical Shift (ppm) (Illustrative) |
| H (Pyridine Ring) | 7.2 - 8.5 |
| CH₃ (Methyl Group) | 2.4 - 2.8 |
| SH (Thiol Group) | 3.5 - 4.5 |
Vibrational Spectra (FTIR, FT-Raman) Analysis and Band Assignment
Theoretical calculations of vibrational frequencies are instrumental in the analysis of Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra. Using DFT methods, the harmonic vibrational frequencies and their corresponding intensities can be calculated for the optimized molecular structure of s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-.
The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to a particular normal mode.
For s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-, characteristic vibrational modes would include the S-H and N-H stretching (depending on the tautomeric form), C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the fused ring system, and various in-plane and out-of-plane bending modes. In a study of the related 1,2,4-triazolo[4,3-a]pyridin-3-amine, the FTIR spectrum was recorded in the 100–4000 cm⁻¹ range and the FT-Raman spectrum in the range of 80–4000 cm⁻¹. mdpi.comnih.gov
An illustrative table of expected vibrational modes and their calculated frequencies is provided below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) |
| ν(S-H) | 2550 - 2600 |
| ν(N-H) | 3100 - 3300 |
| νas(CH₃) | ~2980 |
| νs(CH₃) | ~2920 |
| ν(C=N) | 1600 - 1650 |
| ν(C=C) | 1450 - 1600 |
| δ(C-H) | 1000 - 1300 |
| γ(C-H) | 750 - 900 |
Electron Absorption and Luminescence Spectra Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption and emission (luminescence) spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, the absorption maxima (λmax) in the UV-visible spectrum can be predicted.
For s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-, the electronic transitions are expected to be of the π → π* and n → π* type, originating from the fused aromatic system. The calculations can also provide insights into the nature of the excited states by analyzing the molecular orbitals involved in each transition.
Similarly, by optimizing the geometry of the first excited state, the emission energy can be calculated, providing a prediction of the luminescence spectrum. In a study on 1,2,4-triazolo[4,3-a]pyridin-3-amine, the electron absorption and luminescence spectra were measured and discussed in terms of the calculated singlet, triplet, HOMO, and LUMO electron energies. mdpi.comnih.gov
An illustrative table of predicted electronic transitions is shown below.
| Transition | Calculated Wavelength (nm) (Illustrative) | Oscillator Strength (f) |
| S₀ → S₁ | ~350 | 0.15 |
| S₀ → S₂ | ~280 | 0.45 |
| S₀ → S₃ | ~250 | 0.30 |
Structural Characterization and Spectroscopic Analysis in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR and ¹³C NMR for Assignment of Proton and Carbon Environments
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide critical information about the hydrogen and carbon frameworks of a molecule, respectively. For s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-, the spectra would reveal distinct signals corresponding to each unique proton and carbon atom.
In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring would appear as distinct signals in the aromatic region. The methyl group (7-methyl) would produce a characteristic singlet in the aliphatic region. The thiol proton (-SH) might appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
The ¹³C NMR spectrum would show a signal for each of the seven carbon atoms in the core structure, plus a signal for the methyl carbon. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between those in the pyridine and triazole rings, the carbon bearing the thiol group, and the methyl carbon.
While specific, experimentally verified ¹H and ¹³C NMR data for s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- are not widely available in published literature, analysis of related triazolopyridine structures provides a basis for expected spectral patterns chemicalbook.com.
Multi-Dimensional NMR Techniques for Connectivity (e.g., COSY, HMQC, HMBC)
To definitively assign the signals from ¹H and ¹³C NMR and establish the connectivity between atoms, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in confirming the positions of the protons on the pyridine ring relative to one another.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would unequivocally link each proton on the pyridine ring and the methyl group to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the entire molecular structure, for example, by showing a correlation from the methyl protons to the C7 carbon and adjacent carbons on the pyridine ring, confirming the methyl group's position.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. A molecule, depending on its complexity and symmetry, has a specific number of fundamental vibrations or normal modes libretexts.orgacs.org.
For s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-, the IR and Raman spectra would be expected to show characteristic bands for:
C=N and C=C stretching vibrations from the fused aromatic ring system.
C-H stretching and bending modes from the aromatic ring and the methyl group.
S-H stretching from the thiol group, which often appears as a weak band in the IR spectrum.
C-S stretching vibrations.
Thione tautomer (C=S): The compound can exist in tautomeric equilibrium between the thiol (-SH) and thione (C=S) forms. The presence of a strong C=S stretching band would indicate a significant contribution from the thione tautomer.
Detailed vibrational analyses have been performed on similar molecules like 1,2,4-triazolo[4,3-a]pyridin-3-amine, where FTIR and FT-Raman spectra were recorded and assignments were supported by theoretical calculations mdpi.com. Such studies help in understanding the characteristic vibrational modes of the triazolopyridine skeleton mdpi.com.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and providing clues to its structure through fragmentation patterns wikipedia.orguniv-tiaret.dz.
For s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- (molecular formula C₇H₇N₃S), the molecular weight is 165.22 g/mol . An ESI-MS (Electrospray Ionization Mass Spectrometry) experiment would be expected to show a prominent ion peak at m/z 166 [M+H]⁺ in positive ion mode, confirming the molecular mass nih.gov.
Table 1: Expected Mass Spectrometry Data
| Analysis Type | Expected Result | Information Gained |
|---|---|---|
| Molecular Ion Peak | [M+H]⁺ at m/z ≈ 166 | Confirmation of molecular weight. |
| Fragmentation Pattern | Loss of fragments related to the thiol group and triazole ring. | Structural elucidation and confirmation of functional groups. |
X-ray Crystallography for Solid-State Molecular Structure Determination and Packing
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- would reveal:
The exact geometry of the fused ring system.
Confirmation of the position of the methyl and thiol groups.
Information about the dominant tautomeric form (thiol vs. thione) in the solid state.
Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding involving the thiol group or ring nitrogen atoms.
While a crystal structure for the specific 7-methyl derivative is not readily found in the literature, structures for related compounds like 3-(pyridine-4-yl)- mdpi.comrsc.orgnih.govtriazolo[4,3-a]pyridine have been determined, showing a monoclinic space group and providing insight into the general conformation of the triazolopyridine ring system mdpi.com.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula.
For s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-, with the molecular formula C₇H₇N₃S, the theoretical elemental composition would be calculated. Experimental results from a CHNS analyzer that fall within a narrow margin (typically ±0.4%) of the theoretical values would validate the empirical and molecular formula of the synthesized compound reading.ac.uk.
Table 2: Theoretical Elemental Composition of C₇H₇N₃S
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 50.89 |
| Hydrogen | H | 1.01 | 4.27 |
| Nitrogen | N | 14.01 | 25.43 |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies in Non Biological Contexts
Influence of 7-Methyl Substitution on Molecular Properties and Reactivity
The introduction of a methyl group at the 7-position of the s-triazolo[4,3-a]pyridine-3-thiol core has a notable influence on the molecule's electronic and steric properties. The methyl group is a classic electron-donating group (EDG) through an inductive effect (+I). This donation of electron density into the pyridine (B92270) ring can subtly alter the reactivity of the entire heterocyclic system.
Steric and Conformational Effects: Beyond electronics, the methyl group introduces steric bulk. This can influence the molecule's preferred conformation and its ability to participate in intermolecular interactions, such as π-π stacking. nih.gov By restricting the conformational freedom of adjacent functional groups or influencing the approach of reactants, the "magic methyl" effect can play a significant role in directing chemical transformations. nih.gov In the context of crystal packing or film formation, these steric influences can dictate the solid-state structure and, consequently, the material's bulk properties.
Comparative vibrational spectroscopy data from related triazolopyridine skeletons illustrate how substitutions alter the fundamental vibrational modes of the rings, reflecting changes in bond strengths and electronic distribution.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) for mdpi.comamhsr.orgresearchgate.nettriazolo[4,3-a]pyridin-3-amine Skeleton nih.gov | Observed Wavenumber (cm⁻¹) for 6-methyl-1H- mdpi.comamhsr.orgrsc.orgtriazolo[4,5-b]pyridine nih.gov | Observed Wavenumber (cm⁻¹) for 7-methyl-1H- mdpi.comamhsr.orgrsc.orgtriazolo[4,5-c]pyridinium nih.gov |
|---|---|---|---|
| Ring Stretching (ν(Φ)) | 1599 | 1604 | 1635 |
| In-plane Bending (νs(Φ)) | 767 | 796 | 786 |
This table compares vibrational modes of the parent mdpi.comamhsr.orgresearchgate.nettriazolo[4,3-a]pyridine skeleton with other methyl-substituted isomers, illustrating how methyl substitution, in general, affects the ring's vibrational properties. nih.gov
Role of the Thiol Moiety in Chemical Transformations and Coordination Behavior
The thiol (-SH) group at the 3-position is a dominant center of reactivity. It can exist in equilibrium with its tautomeric thione form (-C=S), a common characteristic of mercapto-substituted nitrogen heterocycles. This tautomerism is crucial to its chemical behavior.
Chemical Transformations: The thiol group is an excellent nucleophile, making it a versatile handle for synthetic modifications. It readily undergoes S-alkylation, S-acylation, and oxidation reactions. amhsr.org For example, it can be reacted with alkyl halides to form thioether derivatives or with acyl chlorides to produce thioesters. The thiol can also participate in condensation reactions with electrophiles like aldehydes or α-haloketones, often leading to the formation of new fused heterocyclic rings. amhsr.orgmdpi.com This reactivity is fundamental to building more complex molecular architectures based on the triazolopyridine scaffold. Furthermore, the reducing ability of the thiol group allows it to participate in disulfide bond formation and cleavage, a reaction widely used in the design of chemical sensors. mdpi.com
Coordination Behavior: The triazolopyridine thiol scaffold is an excellent chelating ligand for metal ions. nih.govmdpi.com Coordination can occur through multiple sites:
Thiol Sulfur: The soft sulfur atom is a strong binding site for soft metal ions (e.g., Hg²⁺, Cd²⁺, Au⁺).
Triazole Nitrogen: The lone electron pairs on the triazole nitrogen atoms (specifically N1 or N2) are effective coordination sites for a wide range of transition metals, including iron, cobalt, nickel, and copper. rsc.orgnih.gov
Pyridine Nitrogen: The pyridine nitrogen can also participate in coordination, allowing the molecule to act as a bidentate or even tridentate ligand, depending on the conformation and the metal ion's coordination geometry.
This multi-dentate character allows s-triazolo[4,3-a]pyridine-3-thiol and its derivatives to form stable metal complexes with diverse structures and properties, which is key to their application in catalysis and sensing. rsc.org
Design Principles for Modulating Compound Interactions
Modifying the interactions of s-triazolo[4,3-a]pyridine-3-thiol, 7-methyl- with its environment (e.g., other molecules, surfaces, light) relies on established SAR/SPR principles.
Tuning Electronics: The electronic properties can be systematically altered by replacing the 7-methyl group with either stronger electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens, trifluoromethyl). nih.gov An electron-withdrawing group would decrease the electron density on the heterocyclic system, affecting its HOMO-LUMO gap, oxidation/reduction potential, and the pKa of the thiol group.
Modulating Lipophilicity/Hydrophilicity: The compound's solubility and partitioning behavior can be controlled by introducing polar or nonpolar functional groups. For instance, converting the thiol to a sulfonate group would dramatically increase water solubility, while S-alkylation with a long alkyl chain would increase lipophilicity.
Steric Control: The size and position of substituents can be used to control the molecule's shape and accessibility to reactive sites. This is critical in applications like catalysis, where the geometry of a metal complex's active site is paramount, or in materials science, where molecular packing influences bulk properties. nih.gov
Extending π-Conjugation: Attaching aromatic or other conjugated systems to the triazolopyridine core, often via the thiol group, can extend the π-system. mdpi.com This is a primary strategy for tuning optical properties, such as absorption and emission wavelengths, for applications in dyes, luminophores, and optoelectronic materials. mdpi.com
SAR/SPR in the Context of Material Science Applications
The rigid, planar, and aromatic nature of the triazolopyridine core makes it an attractive scaffold for functional materials. mdpi.com
Thermal Stability: The stability of the fused aromatic ring system generally imparts good thermal resistance. Structure-property relationships suggest that thermal stability can be influenced by intermolecular forces. Introducing functional groups capable of strong hydrogen bonding or increasing molecular weight through substitution can enhance the stability of the material in the solid state.
Optoelectronic Properties: The electronic properties of triazolopyridine derivatives are highly tunable, making them suitable for optoelectronic applications. nih.gov
Absorption and Emission: The core scaffold possesses a π-conjugated system that absorbs UV light. nih.gov By extending this conjugation—for example, by attaching aryl groups—the absorption can be shifted into the visible range. The nature and position of substituents (like the 7-methyl group) influence the energy of the HOMO and LUMO orbitals, thereby controlling the absorption and fluorescence wavelengths. mdpi.com Studies on analogous systems show that fused triazoles can serve as excellent platforms for luminophores. mdpi.com
Charge Transport: As electron-deficient heterocycles, triazolopyridines can be designed to have good electron-accepting and transport properties, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com
SAR/SPR in Catalysis and Sensing Applications
The application of s-triazolo[4,3-a]pyridine-3-thiol, 7-methyl- in catalysis and sensing is primarily based on its ability to act as a ligand for metal ions. mdpi.com
Catalysis: Stable complexes formed between the triazolopyridine thiol ligand and transition metals can function as catalysts. The SAR principles for designing such catalysts involve modifying the ligand to fine-tune the metal center's electronic properties and steric environment. For example, altering the substituent at the 7-position can change the electron density at the coordinating nitrogen atoms, which in turn modulates the catalytic activity of the complexed metal. The thiol group can also be used to anchor the complex to a solid support, creating a heterogeneous catalyst.
Sensing Applications: The coordination and reactive properties of the scaffold make it a promising candidate for chemosensors. researchgate.net
Metal Ion Sensing: The interaction of the molecule with specific metal ions can lead to a detectable change in its optical properties (colorimetric or fluorescent response). researchgate.net The selectivity of the sensor can be engineered by tailoring the coordination pocket through steric and electronic modifications to favor a specific metal ion.
Anion Sensing: Metal complexes of the triazolopyridine ligand can act as receptors for anions. The binding of an anion to the metal center can displace a solvent molecule, leading to a change in the spectroscopic signal. researchgate.net
Thiol Sensing: The reactivity of the thiol group itself can be exploited. For instance, it can react with specific analytes via disulfide exchange or Michael addition, triggering a fluorescent or colorimetric signal. mdpi.com The sensitivity and selectivity of such a sensor would depend on the reactivity of the thiol, which is modulated by the electronic properties of the attached 7-methyl-triazolopyridine core.
Advanced Research Applications and Methodologies Strictly Excluding Clinical/biological Efficacy, Dosage, Safety
Applications in Materials Science Research
The intrinsic properties of the 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol scaffold are being explored for the creation of new materials with tailored functionalities. Research in this area leverages the molecule's rigidity, potential for self-assembly, thermal stability, and the reactivity of its thiol group.
Development of Functional Polymeric and Supramolecular Assemblies
The structure of 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol is conducive to the formation of ordered, non-covalent structures known as supramolecular assemblies. The planar, aromatic nature of the fused rings facilitates π-π stacking interactions, which are a primary driving force in the self-assembly of molecules. These interactions can lead to the formation of well-organized, one-, two-, or three-dimensional architectures. While direct research on this specific compound is limited, related heterocyclic systems like bis(1,2,3-triazolyl)pyridine macrocycles have been shown to self-assemble with metal ions to form complex structures. rsc.org
Furthermore, the presence of the thiol (-SH) group provides a reactive site for polymerization. Thiol-ene "click" chemistry, for example, is a highly efficient method for creating polymers and networks. The thiol group can react with compounds containing double bonds (enes) to form stable thioether linkages. This allows for the incorporation of the triazolopyridine moiety into polymer backbones or as pendant groups, potentially imparting specific thermal, optical, or metal-binding properties to the resulting material.
Exploration in Optoelectronic and Heat-Resistant Materials
The rsc.orgresearchgate.nettriazolo[4,3-a]pyridine core is of significant interest for materials with specific optical and thermal properties. Studies on analogous compounds, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, have demonstrated luminescence, with distinct emission bands assignable to π* → n transitions of the pyridine (B92270) and triazole rings. nih.gov Such compounds exhibit strong absorption in the UV-visible spectrum, a property that is essential for optoelectronic applications. nih.gov Isomers like rsc.orgresearchgate.netnih.govtriazolo[4,5-c]pyridine have been investigated as organic sensitizers in high-performance solar cells. nih.gov These findings suggest the potential of the 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol scaffold in the design of new photoactive materials.
The fused heterocyclic ring system is also associated with high thermal stability. Research into energetic materials has utilized the rsc.orgresearchgate.nettriazolo[4,3-a]pyridine framework to construct compounds with exceptional heat resistance. researchgate.net For instance, a dinitro-substituted derivative, 5‐Imino‐6,8‐dinitro‐2,3,5,6‐tetrahydro‐ rsc.orgresearchgate.nettriazolo[4,3‐a]pyridin‐3‐amine, was synthesized and shown to have a high decomposition temperature and desirable insensitivity, making it a potential heat-resistant explosive. researchgate.net This high thermal stability is attributed to the rigid, fused-ring structure.
| Property | 5‐Imino‐6,8‐dinitro‐2,3,5,6‐tetrahydro‐ rsc.orgresearchgate.nettriazolo[4,3‐a]pyridin‐3‐amine | HNS (Hexanitrostilbene) |
|---|---|---|
| Decomposition Temperature (Td) | 337 °C | 318 °C |
| Impact Sensitivity (IS) | > 40 J | 5 J |
| Friction Sensitivity (FS) | > 360 N | 240 N |
| Heat of Formation (ΔfH) | 307.05 kJ mol⁻¹ | 78.2 kJ mol⁻¹ |
| Detonation Velocity (D) | 8227 m s⁻¹ | 7612 m s⁻¹ |
Surface Modification and Coating Technologies
The thiol functional group is widely used for anchoring molecules onto various surfaces, particularly metals like gold, silver, and platinum, as well as semiconductor and silica (B1680970) surfaces. researchgate.netdtic.mil The sulfur atom in the thiol group forms a strong, stable covalent bond with these substrates. This property makes 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol a candidate for surface modification applications.
By immobilizing this molecule onto a surface, its properties can be altered in a controlled manner. For example, coating a surface with this compound could enhance its corrosion resistance or change its wettability. In the field of nanotechnology, thiol-containing compounds are used to stabilize nanoparticles, preventing their aggregation and functionalizing their surfaces. researchgate.netmdpi.com Attaching 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol to nanoparticles could create novel materials where the nanoparticles gain the specific metal-binding or optical properties of the triazolopyridine moiety. General studies on surface modification have demonstrated the effectiveness of thiolating agents in grafting functional groups onto substrates like silica nanoparticles. researchgate.net
Role in Coordination Chemistry and Metal Complex Formation
The arrangement of nitrogen and sulfur atoms in 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol makes it a versatile ligand for coordinating with metal ions. The lone pairs of electrons on the heterocyclic nitrogen atoms and the sulfur atom of the thiol group can act as donor sites, forming stable coordination complexes.
Ligand Design for Specific Metal Ion Coordination
Nitrogen-containing heterocyclic compounds like triazolopyridines are well-established as effective bi- or tridentate chelating ligands. mdpi.com The specific geometry and electronic nature of 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol allow it to act as a polydentate ligand. It can coordinate to a metal center using the nitrogen atoms of the triazole and pyridine rings, as well as the exocyclic thiol sulfur atom. rsc.orgnih.gov This chelation can form stable five- or six-membered rings with the metal ion, an effect that enhances the thermodynamic stability of the resulting complex.
The coordination chemistry of the related ligand 3-(2-pyridyl)- rsc.orgresearchgate.nettriazolo[4,3-a]pyridine has been extensively investigated, revealing a rich diversity of structural motifs with iron(II), cobalt(II), nickel(II), and copper(II) ions. rsc.org These complexes exhibit various coordination geometries, including octahedral and square-pyramidal structures, demonstrating the ligand's versatility. rsc.org By carefully selecting the metal ion and reaction conditions, it is possible to design complexes with specific electronic, magnetic, or catalytic properties.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.0384(4) |
| b (Å) | 9.6109(4) |
| c (Å) | 11.0069(5) |
| β (°) | 107.828(2) |
| Volume (ų) | 1009.28(7) |
Potential in Homogeneous and Heterogeneous Catalysis
While direct and extensive research on the catalytic applications of 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol is not widely documented, the structural motifs present in the molecule suggest potential avenues for its use in both homogeneous and heterogeneous catalysis. The presence of nitrogen and sulfur atoms offers potential coordination sites for metal centers, which is a fundamental aspect of many catalytic systems.
The broader class of triazolo[4,3-a]pyridines has been investigated for their ability to act as ligands in catalysis. For instance, related triazole derivatives are known to coordinate with transition metals to form catalysts for various organic transformations. The thiol group in 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol provides an additional soft donor site, which could be advantageous for catalyzing reactions involving soft metal ions. The methyl group at the 7-position can influence the electronic properties and steric hindrance around the coordination sites, potentially tuning the catalytic activity and selectivity of a metal complex.
Utilization in Analytical Chemistry Methodologies
The unique chemical structure of 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol lends itself to several applications in analytical chemistry.
Development of Chemo/Biosensors
The development of chemosensors often relies on molecules that can selectively bind to an analyte, resulting in a measurable signal. The triazolopyridine scaffold, combined with a thiol group, provides multiple binding sites (N and S atoms) for metal ions. Upon coordination with a metal ion, changes in the electronic structure of the molecule can occur, leading to alterations in its photophysical properties, such as fluorescence or UV-Vis absorbance. This change in signal forms the basis of the sensing mechanism. The 7-methyl substituent can modulate the electron density of the aromatic system, thereby influencing the binding affinity and selectivity towards specific metal ions.
Table 1: Potential Sensing Mechanisms
| Sensing Mechanism | Description | Potential Analytes |
| Fluorescence Quenching/Enhancement | Binding of an analyte to the compound alters its fluorescence intensity. | Metal ions (e.g., Cu²⁺, Hg²⁺, Ag⁺) |
| Colorimetric Sensing | A visible color change occurs upon interaction with the analyte. | Metal ions, Anions |
| Electrochemical Sensing | The compound is immobilized on an electrode, and binding of an analyte causes a change in the electrochemical signal. | Heavy metal ions |
Applications in Environmental Remediation
The presence of the thiol group in 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol makes it a candidate for applications in environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions. The sulfur atom in the thiol has a high affinity for heavy metal ions such as mercury, lead, and cadmium.
The proposed mechanism for heavy metal ion removal involves the formation of stable metal-thiolate complexes. The compound could be functionalized onto a solid support, such as silica gel or a polymer resin, to create a sorbent material. This material could then be used in filtration or batch adsorption processes to sequester heavy metal ions from contaminated water. The efficiency of removal would depend on factors such as pH, contact time, and the concentration of both the sorbent and the metal ion.
Investigation as Precursors for Complex Heterocyclic Architectures
Fused heterocyclic compounds are of significant interest in medicinal chemistry and materials science. The s-triazolo[4,3-a]pyridine core of 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol serves as a versatile starting material for the synthesis of more complex, multi-ring systems. nih.govacs.org
The reactivity of the thiol group and the nitrogen atoms in the triazole ring allows for various chemical transformations. For example, the thiol group can undergo S-alkylation, S-acylation, or oxidative coupling reactions to introduce new functional groups or to link the molecule to other scaffolds. The triazole ring can participate in cycloaddition reactions or be modified through substitution reactions.
Several synthetic strategies have been developed for the synthesis of 1,2,4-triazolo[4,3-a]pyridines in general, which can be adapted for the 7-methyl derivative. organic-chemistry.org These methods often involve the cyclization of appropriately substituted pyridine precursors. Once formed, the 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol can be used as a building block. For instance, it can be reacted with bifunctional reagents to construct additional fused rings, leading to novel polycyclic aromatic systems with potentially interesting electronic and biological properties.
Table 2: Key Reactions for Derivatization
| Reaction Type | Reagents and Conditions | Product Type |
| S-Alkylation | Alkyl halides, Base | Thioether derivatives |
| Oxidative Cyclization | Oxidizing agents (e.g., I₂, CAN) | Fused thiazolo[3,2-b] nih.govscitoys.commdpi.comtriazoles |
| Palladium-Catalyzed Cross-Coupling | Boronic acids, Palladium catalyst | Aryl-substituted derivatives |
Future Research Directions and Emerging Paradigms
Sustainable and Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- and related compounds, future research is increasingly directed towards sustainable practices that minimize waste, reduce energy consumption, and avoid hazardous reagents.
Several green strategies are being explored for the synthesis of the triazolopyridine core. One promising approach involves the use of recyclable reaction media, such as polyethylene (B3416737) glycol (PEG), which can serve as a solvent and be recovered and reused, making the process more economical and environmentally friendly. rsc.org Metal-free synthetic routes are also gaining traction. For instance, iodine-mediated oxidative C-N and N-S bond formations performed in water represent a convenient and green strategy for creating fused 1,2,4-triazoles. organic-chemistry.org These protocols have demonstrated excellent substrate tolerance and are often scalable. organic-chemistry.org
Electrochemical methods offer another avenue for green synthesis. Electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates can produce a wide range of 3-substituted- rsc.orgnih.govthieme-connect.com-triazolo[4,3-a]pyridines without the need for external oxidants or transition metals. organic-chemistry.org This technique is noted for its broad substrate scope and potential for gram-scale synthesis. organic-chemistry.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to cleaner product formation and improved yields with minimal solvent usage. nih.gov Catalyst-free and additive-free methods under microwave irradiation are being developed for the tandem synthesis of triazolopyridine systems, further enhancing the green credentials of the process. nih.gov The combination of these approaches—utilizing safer solvents like water, employing catalyst-free conditions, and leveraging energy-efficient technologies like microwave irradiation—charts a clear path toward the sustainable industrial production of s-Triazolo[4,3-a]pyridine derivatives.
| Green Chemistry Approach | Key Features | Potential Advantages |
| Recyclable Media (e.g., PEG) | Use of recoverable and reusable solvents. | Reduced solvent waste, cost-effective. |
| Metal-Free Synthesis | Avoidance of heavy metal catalysts (e.g., Iodine-mediated cyclization in water). | Lower toxicity, simplified purification. |
| Electrochemical Synthesis | Use of electricity to drive reactions, avoiding chemical oxidants. | High atom economy, mild conditions, inherent safety. |
| Microwave-Assisted Synthesis | Rapid heating using microwave irradiation. | Drastically reduced reaction times, improved yields. |
| One-Pot/Multi-Component Reactions | Combining multiple reaction steps into a single operation. | Increased efficiency, reduced waste and resource usage. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. For s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-, these computational tools offer a powerful paradigm for designing novel analogs with tailored properties and for predicting their biological activities and physicochemical characteristics, thereby accelerating the research and development cycle.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where AI and ML are making a significant impact. By developing models that correlate the structural features of triazolopyridine derivatives with their biological activities, researchers can predict the potency of new, unsynthesized compounds. rsc.org Genetic algorithms combined with multiple linear regression (GA-MLR) have been successfully used to create predictive QSAR models for triazolopyridine derivatives, for instance, in their role as PIM kinase inhibitors. rsc.org These models help in identifying the most important molecular descriptors that influence activity, guiding the design of more potent molecules.
In silico screening techniques, such as molecular docking, are used to predict the binding affinity and orientation of triazole derivatives within the active site of a biological target. thieme-connect.com This approach allows for the high-throughput virtual screening of large compound libraries to identify promising candidates for synthesis and experimental testing. researchgate.net For example, virtual screening has been employed to identify novel rsc.orgnih.govthieme-connect.comtriazolo[4,3-a]pyridine sulfonamides as potential antimalarial agents by docking them against the falcipain-2 enzyme. researchgate.net
Beyond activity prediction, ML models are being developed to forecast crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net Deep learning models like TabNet and Deep Neural Networks (DNN), as well as traditional ML models like Light Gradient Boosting Machine (LightGBM), are being used to predict the thermophysical properties of heterocyclic compounds, which is critical for their application in materials science. researchgate.net The application of these automated ML pipelines can significantly de-risk the development process by flagging compounds with potentially poor pharmacokinetic profiles early in the design phase. rsc.org
| AI/ML Application | Description | Impact on Research |
| QSAR Modeling | Develops mathematical models to relate chemical structure to biological activity. | Predicts potency of new compounds; guides lead optimization. |
| Molecular Docking | Simulates the interaction between a small molecule and a protein target. | Identifies potential drug candidates; elucidates binding mechanisms. |
| Virtual High-Throughput Screening | Computationally screens large libraries of virtual compounds against a target. | Narrows down candidates for synthesis, saving time and resources. |
| ADME/Tox Prediction | Uses ML algorithms to predict pharmacokinetic and toxicity profiles. | Early identification of compounds with poor drug-like properties. |
| Generative Models | Creates novel chemical structures with desired properties. | Explores new chemical space for innovative compound design. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Moving beyond traditional synthetic methods, future research will focus on discovering and harnessing novel reactivity patterns of the s-triazolo[4,3-a]pyridine scaffold. This exploration into unconventional transformations is key to accessing new chemical space and enabling the efficient late-stage functionalization of complex molecules.
One of the most impactful emerging areas is C-H functionalization . This strategy allows for the direct conversion of carbon-hydrogen bonds into new chemical bonds, bypassing the need for pre-functionalized starting materials. Copper-catalyzed direct C-H benzylation of the triazolopyridine core with N-tosylhydrazones has been developed, providing a practical method to install C(sp²)-C(sp³) bonds. nih.gov Such transformations are highly valuable for creating structural diversity and synthesizing new pharmaceutically relevant derivatives. nih.gov
Electrosynthesis represents another unconventional approach that offers unique reactivity under mild, reagent-free conditions. The electrochemical synthesis of 1,2,4-triazolo[4,3-a]pyridines via an intramolecular dehydrogenative C–N cross-coupling is an atom- and step-economical process. rsc.org This method avoids the use of chemical oxidants and is scalable, highlighting its industrial potential. rsc.org
Photoredox catalysis , which uses visible light to initiate chemical reactions, is opening new avenues for the synthesis and functionalization of heterocyclic compounds. This technology can be employed for [3+2] cyclization reactions to form fused triazole systems and for late-stage functionalization, such as methylation, on complex scaffolds under mild conditions. researchgate.netmdpi.com
Furthermore, tandem reactions that combine multiple bond-forming events in a single operation are being developed for increased efficiency. For example, a palladium-catalyzed tandem reaction involving C-N coupling followed by a Boulton–Katritzky rearrangement provides rapid access to rsc.orgnih.govthieme-connect.comtriazolo[1,5-a]pyridines. researchgate.net The development of modified classical reactions, such as the Mitsunobu reaction for milder dehydrative cyclization, also contributes to the expanding toolkit for synthesizing these important heterocycles. rsc.org
Development of Advanced Probes for Mechanistic Studies in Interdisciplinary Fields
The unique structural and electronic properties of the triazolopyridine scaffold make it an attractive candidate for the development of advanced chemical probes. These probes are instrumental in elucidating complex biological and chemical mechanisms, with applications spanning from bioimaging to enzyme inhibition studies.
A significant area of development is in the creation of fluorescent probes . The formation of the rsc.orgnih.govthieme-connect.comtriazolo[4,3-a]pyridine ring system itself can be the basis of a sensing mechanism. For example, pyridylhydrazone-tethered BODIPY compounds have been designed as "turn-on" fluorescent probes for hypochlorous acid (HOCl). rsc.orgnih.gov The detection occurs via an HOCl-triggered cyclization that forms the rigid triazolopyridine structure, inhibiting C=N isomerization and leading to a significant fluorescence enhancement. rsc.orgnih.gov This strategy has been successfully applied to visualize endogenous HOCl in living cells. nih.gov Similarly, triazolopyrimidine derivatives have been developed as fluorescent probes for the specific detection of Fe³⁺ ions in biological systems. thieme-connect.com
The triazole ring is a versatile component in the design of activity-based probes and targeted covalent inhibitors for mechanistic studies of enzymes. Its ability to act as a stable linker, a bioisostere, or a pharmacophore makes it ideal for constructing probes that can covalently label or selectively inhibit target proteins. rsc.org Computer-aided design has been used to develop 1,2,3-triazole-based covalent inhibitors of cruzipain, a key enzyme in the parasite that causes Chagas disease, allowing for detailed studies of its active site. researchgate.net
Moreover, the triazolopyridine scaffold is being incorporated into probes for bioimaging of disease-related protein aggregates . For instance, derivatives are being investigated as potential molecular probes for imaging tau protein tangles, which are a hallmark of Alzheimer's disease. These advanced tools are crucial for understanding disease pathology and for the development of new diagnostic and therapeutic strategies.
| Probe Type | Application Area | Mechanism/Principle |
| Fluorescent "Turn-On" Probes | Bioimaging of reactive oxygen species (e.g., HOCl) and metal ions (e.g., Fe³⁺). | Analyte-triggered cyclization to form the rigid, fluorescent triazolopyridine system. |
| Targeted Covalent Inhibitors | Mechanistic studies of enzymes (e.g., proteases, kinases). | Irreversible binding to the enzyme's active site, facilitated by the triazole scaffold. |
| Activity-Based Probes | Enzyme activity profiling in complex biological samples. | The triazole linker connects a reactive group to a reporter tag for enzyme labeling. |
| PET/SPECT Imaging Agents | In vivo imaging of disease biomarkers (e.g., protein aggregates). | Incorporation of a radionuclide onto the triazolopyridine scaffold for detection. |
Addressing Scalability and Efficiency in Synthetic Routes for Industrial Relevance
For any promising compound to transition from academic research to industrial application, its synthetic route must be scalable, efficient, safe, and cost-effective. Future research on s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- will need to address these challenges to ensure its viability for large-scale production.
Continuous-flow synthesis is a key enabling technology for achieving scalability and safety. By performing reactions in microreactors or tube reactors, flow chemistry offers precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly when handling hazardous reagents or intermediates like azides. nih.gov A two-step continuous-flow strategy has been developed for the synthesis of a triazolopyridine scaffold, demonstrating a safe and scalable alternative to batch processes that use hazardous reagents. rsc.orgnih.gov This approach not only improves safety but can also enhance selectivity and yield. thieme-connect.com
Furthermore, synthetic routes that have been demonstrated to work on a gram-scale are important indicators of potential industrial applicability. Several modern synthetic methods for triazolopyridines, including electrochemically induced cyclizations and iodine-mediated oxidative reactions in water, have been successfully performed on this scale. organic-chemistry.org These methods often utilize readily available starting materials and avoid harsh conditions, which is crucial for industrial processes. The focus on atom-economic reactions, where most of the atoms from the reactants are incorporated into the final product, further contributes to the efficiency and sustainability of the synthesis. mdpi.com
| Strategy for Scalability | Key Advantages | Example Application |
| Continuous-Flow Chemistry | Enhanced safety, precise control, improved heat/mass transfer, easy scale-up. | Two-step flow synthesis of a triazolopyridine scaffold, avoiding hazardous batch conditions. |
| One-Pot Procedures | Reduced unit operations, less solvent waste, improved time efficiency. | Tandem coupling and cyclization reactions for direct access to the triazolopyridine core. |
| Gram-Scale Demonstration | Proof-of-concept for larger scale production. | Electrochemically induced and iodine-mediated cyclizations. |
| Atom Economy | Maximizes incorporation of reactant atoms into the product, minimizing waste. | One-pot oxidative cyclization of 2-hydrazinopyridine (B147025) and aldehydes. |
| Use of Safe/Inexpensive Reagents | Reduced cost and improved process safety. | Replacing hazardous oxidants like m-CPBA with safer alternatives like MMPP in flow systems. |
Q & A
Q. What are the established synthetic routes for 7-methyl-s-triazolo[4,3-a]pyridine-3-thiol?
The compound is synthesized via cyclization reactions using precursors like 2-aminopyridine derivatives. A common method involves selenium dioxide-mediated oxidative cyclization of thiosemicarbazides or thiourea derivatives. For example, derivatives such as 7-methyl-[1,2,4]triazolo[4,3-a]pyridine were synthesized by reacting hydrazine derivatives with carbonyl-containing intermediates under acidic conditions . Alternative routes include copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, though this is more typical for non-thiol derivatives .
Q. How is the compound characterized spectroscopically?
Characterization relies on:
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.5–2.7 ppm). For example, the 7-methyl group in s-triazolo[4,3-a]pyridine derivatives appears as a singlet at δ 2.6 ppm in 1H NMR .
- HRMS-ESI : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight. For 7-methyl derivatives, experimental values align with theoretical calculations (e.g., C7H7N3S: 165.04 g/mol) .
- Melting Point : Ranges from 154–244°C depending on substituents (e.g., phenyl groups increase melting points) .
Q. What solvents and conditions are optimal for purification?
Recrystallization is commonly performed using ethanol, methanol, or ethyl acetate. For example, 7-methyl derivatives with bulky substituents (e.g., 3-benzyl) require slow evaporation from ethanol to achieve high purity (>95%) . Chromatography (silica gel, hexane/ethyl acetate) resolves closely related isomers, particularly for analogs with substituted aryl groups .
Advanced Research Questions
Q. How can structural contradictions in NMR data be resolved for substituted derivatives?
Discrepancies in NMR shifts (e.g., unexpected deshielding of aromatic protons) often arise from:
- Electron-withdrawing/donating substituents : For example, a 4-methoxyphenyl group at position 3 causes downfield shifts in adjacent protons due to resonance effects .
- Tautomerism : The thiol group (-SH) can tautomerize to a thione (=S), altering NMR patterns. Use D2O exchange experiments or variable-temperature NMR to confirm tautomeric states .
- X-ray crystallography : Resolves ambiguities by providing definitive bond lengths and angles. For triazolopyridines, C–N bond lengths in the triazole ring (1.31–1.35 Å) confirm aromaticity .
Q. What computational methods predict reactivity in nucleophilic substitution reactions?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states. For example, the thiol group’s nucleophilicity is enhanced by electron-donating substituents at position 7, lowering activation energies for alkylation .
- Molecular docking : Used to study interactions with biological targets (e.g., enzymes), where the thiol group forms hydrogen bonds with catalytic residues .
Q. How do substituents influence cytotoxic activity in vitro?
- Electron-donating groups (e.g., methoxy, methyl) : Enhance activity by increasing lipophilicity and membrane permeability. For instance, 3-(4-methoxyphenyl)-7-methyl derivatives show IC50 values <10 µM in cancer cell lines .
- Bulkier substituents (e.g., trimethoxyphenyl) : Reduce solubility but improve target binding via π-π stacking. Derivatives like 5g exhibit selective toxicity toward leukemia cells .
- Thiol vs. methylthio (-SMe) : Thiol derivatives are more reactive but less stable in physiological pH; methylthio analogs offer better pharmacokinetic profiles .
Q. What strategies mitigate decomposition during long-term storage?
- Lyophilization : Stabilizes the thiol group by reducing oxidation. Store under argon at -20°C in amber vials .
- Derivatization : Protect the thiol as a disulfide or thioether (e.g., 3-((ethylthio)methyl) derivatives) to prevent dimerization .
Data Contradiction Analysis
Q. Conflicting reports on melting points: How to validate purity?
Discrepancies often arise from polymorphic forms or residual solvents. Use:
- DSC/TGA : Differentiate polymorphs (e.g., Form I vs. Form II) by thermal behavior .
- Elemental analysis : Confirm C, H, N, S percentages within 0.3% of theoretical values .
- HPLC-PDA : Detect impurities >0.1% using a C18 column (acetonitrile/water gradient) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
